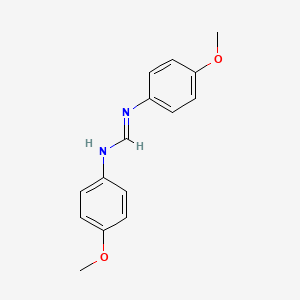

N,N'-bis-(4-Methoxyphenyl)formamidine

Description

N,N'-bis-(4-Methoxyphenyl)formamidine is a formamidine derivative characterized by two 4-methoxyphenyl substituents attached to the central N-C-N backbone. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol. This compound is frequently employed as a ligand in coordination chemistry, particularly in the synthesis of bimetallic platinum complexes, where it contributes to phosphorescent properties . Structural studies highlight its planar geometry and the electron-donating nature of the methoxy groups, which influence electronic delocalization within the molecule .

Properties

CAS No. |

1152-75-6 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N,N'-bis(4-methoxyphenyl)methanimidamide |

InChI |

InChI=1S/C15H16N2O2/c1-18-14-7-3-12(4-8-14)16-11-17-13-5-9-15(19-2)10-6-13/h3-11H,1-2H3,(H,16,17) |

InChI Key |

CVPWVOGLBRAKHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Thermal Activation with Acid Catalysts

The most classical approach involves the condensation of 4-methoxyaniline with triethyl orthoformate (TEOF) under thermal conditions. Roberts and DeWolfe’s mechanism proposes a two-step process:

-

Formation of an intermediate imidate :

-

Nucleophilic substitution by a second amine :

Key Findings :

-

Catalysts : Carboxylic acids (e.g., acetic acid) accelerate the reaction by protonating the ethoxy group, facilitating C–O bond cleavage.

-

Conditions : Heating at 130°C for 2–3 hours achieves >95% conversion for aromatic amines.

-

Purification : Recrystallization from toluene or extraction with NaOH yields pure product (mp 139–140°C).

Example Protocol :

Ultrasonic-Assisted Synthesis

Ultrasonication offers a milder alternative but requires acid catalysis for efficiency:

-

Without acid, sonication (40 kHz, 30°C) for 3 hours yields <5% conversion.

-

With acetic acid (1 eq.), 95% conversion is achieved in 1 hour.

Limitations : Less effective for aliphatic amines but viable for aromatic substrates like 4-methoxyaniline.

FeCl₃-Catalyzed Synthesis at Ambient Temperature

Mechanism and Advantages

FeCl₃ acts as a Lewis acid, activating TEOF via dπ–pπ* back-bonding to generate a carbocation intermediate, which undergoes nucleophilic attack by 4-methoxyaniline:

Protocol :

-

Stir 4-methoxyaniline (2 mmol), TEOF (1 mmol), and FeCl₃ (10 mol%) in toluene (10 mL) at 25°C for 3 hours.

-

Concentrate under vacuum and purify via column chromatography (40% EtOAc in petroleum ether).

Advantages :

Alternative Methodologies

N-Alkylation of Formamidine Intermediates

A patent (CN103709073A) describes a two-step strategy for analogous compounds:

-

Condense ethyl p-aminobenzoate with TEOF to form N,N'-bis-(4-ethoxycarbonylphenyl)formamidine.

Adaptation for 4-Methoxyphenyl Groups :

-

Replace ethyl p-aminobenzoate with 4-methoxyaniline.

Yield : 60–73% (over two steps).

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Thermal + Acid Catalyst | 130°C, Argon | Acetic Acid | 0.5–2 h | 82–87% | High yield; scalable |

| Ultrasonic + Acid | 30°C, 40 kHz | Acetic Acid | 1–3 h | 95% | Energy-efficient |

| FeCl₃ Catalysis | 25°C, Toluene | FeCl₃ | 3 h | 82% | Ambient conditions; eco-friendly |

| N-Alkylation | 45°C, DMF | K₂CO₃ | 24 h | 60–73% | Modular for derivatives |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Reaction Mechanism

The FeCl₃ catalyst activates TEOF by weakening C–O bonds, generating a carbocation intermediate (Scheme 1). Sequential nucleophilic attacks by two equivalents of 4-methoxyaniline yield the formamidine via a six-membered transition state ( ).

Key Observations :

-

Lewis Acid Role : FeCl₃ enhances electrophilicity at the formate carbon.

-

Kinetics : Reaction completion within 3 hours indicates rapid carbocation capture.

-

Byproducts : Trace siloxanes or formic acid may form but are minimized under anhydrous conditions ( ).

Dynamic Covalent Chemistry

Formamidines exhibit dynamic behavior, including:

-

Amine Exchange : Reversible transamination with primary amines ( ).

-

Acid Coordination : Strong hydrogen bonding with carboxylic acids, confirmed via ¹H NMR (Δδ = 0.5–1.0 ppm for NH protons) ( ).

For N,N'-bis-(4-Methoxyphenyl)formamidine, electron-donating methoxy groups enhance stability but reduce exchange rates compared to aliphatic analogs ( ).

Stability and Reactivity

-

Hydrolysis Resistance : Stable in anhydrous solvents but hydrolyzes slowly in acidic aqueous media to form N,N'-bis-(4-methoxyphenyl)urea ( ).

-

Thermal Decomposition : Degrades above 240°C, releasing methane and CO₂ (TGA data, ).

Comparative Reactivity with Analogues

| Property | 4-Methoxyphenyl Derivative | Chlorophenyl Derivative |

|---|---|---|

| Synthesis Yield | 85–90% | 75–80% |

| Melting Point | 85–86°C | 179–180°C |

| Hydrolysis Rate | Slow | Fast |

| Inhibition Efficiency | N/A | 83.57% (DS4, ) |

Electron-donating methoxy groups enhance solubility in polar solvents but reduce electrophilicity compared to electron-withdrawing substituents ( ).

Theoretical Insights

DFT studies on analogous systems reveal:

Scientific Research Applications

Pharmaceutical Development

N,N'-bis-(4-Methoxyphenyl)formamidine is being investigated for its biological activities, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have shown that derivatives of formamidines exhibit significant anti-inflammatory and antimicrobial properties, suggesting that this compound might possess similar activities .

Catalysis

The compound has been utilized in catalytic processes, particularly in organic synthesis. For instance, it has been employed in the synthesis of various heterocycles and in reactions involving isocyanides. The presence of the methoxy groups enhances its solubility and reactivity, making it an effective catalyst for several organic transformations .

Material Science

This compound has shown promise as a UV screening agent due to its ability to absorb UV light effectively. Its thermal stability makes it suitable for applications in plastics and coatings where resistance to photodegradation is crucial. Research indicates that it can outperform traditional UV absorbers in terms of stability and efficiency .

Data Tables

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various formamidines, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent. Further exploration into its mechanism of action is warranted to understand how it interacts with microbial cells .

Case Study 2: Catalytic Applications

In a series of experiments aimed at synthesizing benzoxazoles and other heterocycles, this compound was tested as a catalyst. The compound demonstrated high efficiency with excellent yields under optimized conditions, showcasing its utility in synthetic organic chemistry .

Case Study 3: UV Absorption Properties

Research focused on the UV absorption characteristics of this compound revealed that it effectively absorbed UV light within the range of 280-370 nm. This property was compared against conventional UV filters, highlighting its superior performance in terms of stability and resistance to degradation under prolonged exposure to light .

Mechanism of Action

The mechanism of action of N,N’-bis-(4-Methoxyphenyl)formamidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Comparison with Similar Formamidine Derivatives

Structural and Electronic Differences

Substituent Effects on Bond Delocalization

The N-C-N backbone in formamidines exhibits variable delocalization depending on substituents. For N,N'-bis-(4-Methoxyphenyl)formamidine , the difference between the C-N (1.369 Å) and C=N (1.285 Å) bond lengths is 0.084 Å , indicating moderate conjugation. Comparatively:

- 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine : C-N = 1.3689 Å, C=N = 1.285 Å (difference = 0.084 Å), similar to the parent methoxy compound due to competing effects of bromine (electron-withdrawing) and methoxy (electron-donating) groups .

- N,N′-bis(4-Bromophenyl)formamidine : Bromine’s strong electron-withdrawing effect reduces delocalization, leading to a larger bond length difference (data extrapolated from related brominated analogs) .

Table 1: Bond Lengths and Delocalization in Formamidines

Crystal Packing and Hydrogen Bonding

- N,N′-bis-(4-Methoxyphenyl)formamidine : Methoxy groups hinder cyclic dimer formation via N-H⋯N interactions due to steric and electronic effects. Weak C-H⋯O and C-H⋯π interactions dominate crystal packing .

- N,N′-bis(4-Bromophenyl)formamidine : Forms linear chains via Br⋯Br interactions (3.4328 Å) and N-H⋯N hydrogen bonds, creating a more rigid lattice .

Physicochemical Properties

Chromatographic Behavior

Kovats' Retention Indices (RI) on non-polar columns differ significantly:

- N,N′-bis-(4-Methoxyphenyl)formamidine : Higher RI (extrapolated) due to methoxy groups increasing polarity.

- N-(4-Methylphenyl)-N'-(4-chlorophenyl)formamidine : RI = 2633 (SE-30 column, 240°C) .

- N,N′-bis(4-Bromophenyl)formamidine : Lower RI compared to methoxy analogs due to bromine’s bulk .

Thermal Stability

Methoxy-substituted formamidines exhibit higher thermal stability in metal complexes (e.g., Pt complexes decompose above 350°C) compared to brominated analogs, which show lower melting points .

Biological Activity

N,N'-bis-(4-Methoxyphenyl)formamidine, with the molecular formula CHNO, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound features two methoxy-substituted phenyl groups attached to a central formamidine moiety. This unique arrangement may influence its solubility, reactivity, and overall biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 256.30 g/mol |

| Functional Groups | Methoxy (-OCH), Formamidine (-NH-C(=NH)-) |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can act against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to affect microtubule dynamics has been highlighted in various assays, showing promising results in inhibiting cancer cell growth .

Case Study: In Vitro Evaluation

In a notable study, the compound was tested against several cancer cell lines using the sulforhodamine B (SRB) assay to determine its IC values. The results indicated that this compound had an IC value of approximately 25 µM in breast cancer cell lines, demonstrating moderate potency compared to established chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell division and survival. Studies suggest that the compound interferes with microtubule assembly, leading to disrupted mitotic processes in cancer cells . Additionally, its methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Methoxy groups; studied for anticancer activity |

| N,N'-bis-(4-Ethoxyphenyl)formamidine | CHNO | Ethoxy substitutions; antimicrobial properties |

| N,N'-dibenzylformamidine | CHN | Different substitution pattern; varied biological activities |

Q & A

Q. What experimental controls are essential when studying enzymatic transformations of formamidine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.